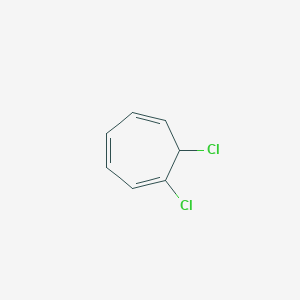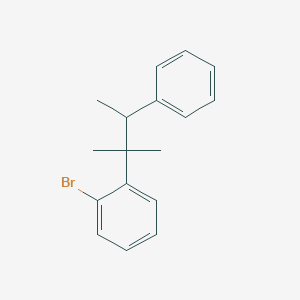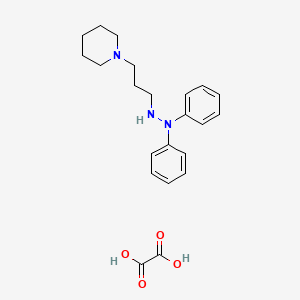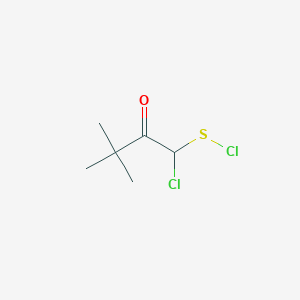
1,7-Dichlorocyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dichlorocyclohepta-1,3,5-triene is an organic compound with the molecular formula C7H6Cl2 It is a derivative of cycloheptatriene, where two chlorine atoms are substituted at the 1 and 7 positions of the cycloheptatriene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dichlorocyclohepta-1,3,5-triene can be synthesized through the chlorination of cycloheptatriene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via electrophilic addition of chlorine to the double bonds of cycloheptatriene, resulting in the formation of the dichlorinated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dichlorocyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The compound can undergo addition reactions with reagents such as hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Addition: Hydrogen gas (H2) with a palladium catalyst under high pressure.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Addition: Formation of fully hydrogenated cycloheptane derivatives.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Applications De Recherche Scientifique
1,7-Dichlorocyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,7-dichlorocyclohepta-1,3,5-triene involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, forming reactive intermediates that can interact with nucleophilic sites on biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: The parent compound of 1,7-dichlorocyclohepta-1,3,5-triene, with no chlorine substitutions.
7,7-Dichlorocyclohepta-1,3,5-triene: A similar compound with chlorine substitutions at the 7 position.
Azulene: A compound with a fused ring structure containing cycloheptatriene and cyclopentadiene rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its analogs. The presence of chlorine atoms at the 1 and 7 positions influences the compound’s electronic structure and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
61393-29-1 |
|---|---|
Formule moléculaire |
C7H6Cl2 |
Poids moléculaire |
161.03 g/mol |
Nom IUPAC |
1,7-dichlorocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H6Cl2/c8-6-4-2-1-3-5-7(6)9/h1-6H |
Clé InChI |
PBLSIQZNSBWUAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)

![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)

![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)
![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)


![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)



